molecular formula C5H4Cl2N2 B173279 2-Chloro-5-(chloromethyl)pyrimidine CAS No. 148406-13-7

2-Chloro-5-(chloromethyl)pyrimidine

Cat. No. B173279
M. Wt: 163 g/mol
InChI Key: MCBBRNCDFILGNO-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)pyrimidine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(chloromethyl)pyrimidine is almost planar, with an r.m.s. deviation of 0.0146 Å for all atoms except for the 5-chloromethyl Cl atom. The offset Cl atom lies above this plane with a Cl-C-C angle of 111.11 (17)° .


Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)pyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-(chloromethyl)pyrimidine is 162.01 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Applications

Etemadi et al. (2016) demonstrated the use of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, a derivative of CCMP, in synthesizing 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. These compounds exhibited promising antibacterial activity, indicating their potential as antibacterial agents (Etemadi et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Further research into pyrimidine derivatives highlighted their antimicrobial and anti-inflammatory properties. A study synthesized new thienopyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, showcasing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Antiviral Activity

Hocková et al. (2003) explored 2,4-diaminopyrimidine derivatives for their antiretroviral activity. Among these, the 5-substituted 2,4-diaminopyrimidine derivatives showed significant inhibitory effects on retrovirus replication in cell culture, marking them as potential antiviral agents (Hocková et al., 2003).

Anticancer Evaluation

A study utilizing 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a compound related to CCMP, for synthesizing heterocyclic systems linked to furo[3,2-g]chromene moiety demonstrated variable inhibitory effects on cancer cell lines, suggesting its utility in constructing novel anticancer agents (Ibrahim et al., 2022).

Synthesis of Heterocyclic Compounds

CCMP has been instrumental in the synthesis of various heterocyclic compounds, such as pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing its role in the development of new molecules with potential biological activity (Rahimizadeh et al., 2007).

Safety And Hazards

2-Chloro-5-(chloromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and causes skin and eye irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-chloro-5-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBBRNCDFILGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622061
Record name 2-Chloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chloromethyl)pyrimidine

CAS RN

148406-13-7
Record name 2-Chloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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